molecular formula C29H25ClN2O6 B113508 (6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester CAS No. 68313-94-0

(6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester

Cat. No.: B113508
CAS No.: 68313-94-0
M. Wt: 533 g/mol
InChI Key: CXDDTRDLTGDBQQ-WDYNHAJCSA-N
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Description

(6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a benzhydryl group, a benzamido group, and a chloromethyl group, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

(6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic core is typically formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst.

    Introduction of the benzhydryl group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where a benzhydryl halide reacts with the bicyclic core.

    Addition of the benzamido group: The benzamido group is added through an amide coupling reaction, which involves the reaction of a benzoyl chloride with an amine group on the bicyclic core.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid.

    Methoxylation: The methoxy group is added through a methylation reaction, often using dimethyl sulfate or methyl iodide.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

(6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis reactions, particularly under acidic or basic conditions, leading to the cleavage of the ester or amide bonds.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester can be compared with other similar compounds, such as:

The uniqueness of benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN2O6/c1-36-29(31-25(33)21-15-9-4-10-16-21)27(35)32-23(22(17-30)18-37-28(29)32)26(34)38-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,28H,17-18H2,1H3,(H,31,33)/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDDTRDLTGDBQQ-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104839
Record name Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68313-94-0
Record name Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68313-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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